Molecular Weight Advantage: Lower MW & Higher Molar Proportion of Electroactive Carbonate vs. sec-Butyl and Hexafluoroisopropyl Analogs
The target compound (MW 286.14 g/mol) is 4.7% lighter than its closest structural isomer sec-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (MW 300.17 g/mol) and 27.4% lighter than the fully fluorinated 2,2,3,3,4,4,4-heptafluorobutyl hexafluoroisopropyl carbonate (MW 394.09 g/mol) . In electrolyte formulation, lower molecular weight for a given fluorinated carbonate translates to a higher molar concentration of carbonate functional groups per unit mass, which can favourably influence lithium-ion solvation and electrolyte viscosity without sacrificing the oxidative stability conferred by the heptafluorobutyl chain [1].
| Evidence Dimension | Molecular weight (g/mol) of heptafluorobutyl carbonates with varying second alkyl group |
|---|---|
| Target Compound Data | MW = 286.14 g/mol (isopropyl derivative) |
| Comparator Or Baseline | sec-Butyl analog: MW = 300.17 g/mol; Hexafluoroisopropyl analog: MW = 394.09 g/mol |
| Quantified Difference | 4.7% lower MW vs. sec-butyl analog; 27.4% lower MW vs. hexafluoroisopropyl analog |
| Conditions | Calculated from molecular formulae: C₈H₉F₇O₃ (target), C₉H₁₁F₇O₃ (sec-butyl), C₈H₃F₁₃O₃ (hexafluoroisopropyl) |
Why This Matters
Lower MW directly influences gravimetric electrolyte formulation efficiency; 27% mass reduction vs. the fully fluorinated analog means ~37% more carbonate functional groups per kilogram of additive for equivalent SEI-forming or solvation-modulating effects.
- [1] Yang, X. et al. Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. J. Phys. Chem. B 2023, 127 (13), 3026–3040. (Demonstrates that fluorination position and degree modulate oxidation/reduction potentials and Li⁺ coordination.) View Source
